molecular formula C14H17N3O2S2 B2576402 2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylsulfanylphenyl)acetamide CAS No. 514182-24-2

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylsulfanylphenyl)acetamide

Cat. No. B2576402
CAS RN: 514182-24-2
M. Wt: 323.43
InChI Key: UILIDAIWUBQGAT-CCEZHUSRSA-N
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Description

“2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylsulfanylphenyl)acetamide” is a chemical compound with the CAS Number: 514182-24-2. Its molecular formula is C14H17N3O2S2 and it has a molecular weight of 323.4337 .

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives, including compounds structurally related to the specified molecule, have been synthesized and evaluated for their potential antimicrobial activity. These compounds have shown significant in vitro activity against various bacterial and fungal strains. For instance, Baviskar et al. (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives, testing their antibacterial and antifungal efficacy, indicating promising structure-activity relationships (Baviskar, Khadabadi, & Deore, 2013).

Cytotoxic Properties and Drug Design

Further research into thiazolidinone derivatives has explored their cytotoxic properties and potential in drug design. Devi, Shahnaz, & Prasad (2022) and Hosamani & Shingalapur (2011) investigated novel series of 2-mercaptobenzimidazole derivatives for their antibacterial, antifungal, and in vitro cytotoxic properties, demonstrating their significance in developing new therapeutic agents (Devi, Shahnaz, & Prasad, 2022); (Hosamani & Shingalapur, 2011).

Pharmacological Evaluation

Some studies extend into the pharmacological evaluation of thiazolidinone derivatives. For example, Shukla et al. (2012) synthesized bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, highlighting the potential therapeutic applications of such compounds in cancer treatment (Shukla et al., 2012).

Structural Analysis

Structural and molecular studies, such as those conducted by Ying-jun (2012) on novel 1,3,4-oxadiazole derivatives containing benzimidazole moiety, contribute to understanding the complex chemistry of thiazolidinone derivatives and their isomeric forms (Ying-jun, 2012).

properties

IUPAC Name

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-15-14-17(2)13(19)11(21-14)8-12(18)16-9-6-4-5-7-10(9)20-3/h4-7,11H,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILIDAIWUBQGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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